molecular formula C15H24N6 B608677 N6-Cyclopentyl-N8-isopropyl-N8,9-dimethyl-9H-purine-6,8-diamine CAS No. 674289-28-2

N6-Cyclopentyl-N8-isopropyl-N8,9-dimethyl-9H-purine-6,8-diamine

Cat. No. B608677
M. Wt: 288.399
InChI Key: GMKBQEGQLZLINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LUF-5608 is a bioactive chemical.

Scientific Research Applications

Cyclin-Dependent Kinase Inhibitors

N6-Cyclopentyl-N8-isopropyl-N8,9-dimethyl-9H-purine-6,8-diamine and related compounds have been investigated as cyclin-dependent kinase inhibitors. These compounds, including BP-14 and BP-20, show significant biological activity and are structurally related to roscovitine. A study by Široká et al. (2018) developed a liquid chromatography-tandem mass spectrometry method for determining these compounds in rat plasma, aiding in pharmacokinetic studies. This research represents foundational knowledge for the development of new compounds with strong anticancer activities (Široká et al., 2018).

Kinase Inhibitors Targeting EGFR Mutations

Yang et al. (2012) described the structural optimization of a reversible kinase inhibitor targeting EGFR-activating and resistance mutations. One of the synthesized compounds, 9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine, showed significant in vitro antitumor potency and exhibited high potency and selectivity in enzymatic assays, suggesting potential application in non-small-cell lung cancer treatment (Yang et al., 2012).

Activation of Nucleoside Phosphonates

N6-substituted purine acyclic nucleoside phosphonates have been studied for their activation mechanisms. Schinkmanová et al. (2006) identified and characterized an enzyme involved in converting N6-substituted purine derivatives to biologically active forms, providing insights into nucleoside metabolism and potential therapeutic applications (Schinkmanová et al., 2006).

Intramolecular Reactions in N6-Substituted Adenines

Research by Šimůnková et al. (2017) explored the cyclization of N6-(ω-hydroxyalkyl)adenines, contributing to the understanding of intramolecular reactions in N6-substituted purines. This study aids in the comprehension of purine derivative chemistry and its applications in medicinal chemistry (Šimůnková et al., 2017).

Structural Studies and Tautomerism

Various studies have focused on the structural characterization and tautomerism of N6-substituted purines, contributing to the fundamental understanding of purine chemistry and its implications in biological systems. Research has investigated the effects of N6-methylation on molecular aggregation and the tautomerism in various purine derivatives, providing valuable insights for drug design and molecular biology (Itahara, 2000), (Shugar & Kierdaszuk, 1985).

properties

CAS RN

674289-28-2

Product Name

N6-Cyclopentyl-N8-isopropyl-N8,9-dimethyl-9H-purine-6,8-diamine

Molecular Formula

C15H24N6

Molecular Weight

288.399

IUPAC Name

9H-Purine-6,8-diamine, N6-cyclopentyl-N8,9-dimethyl-N8-(1-methylethyl)-

InChI

InChI=1S/C15H24N6/c1-10(2)20(3)15-19-12-13(18-11-7-5-6-8-11)16-9-17-14(12)21(15)4/h9-11H,5-8H2,1-4H3,(H,16,17,18)

InChI Key

GMKBQEGQLZLINI-UHFFFAOYSA-N

SMILES

CC(N(C)C1=NC2=C(NC3CCCC3)N=CN=C2N1C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LUF-5608;  LUF 5608;  LUF5608

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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